2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride is a chemical compound characterized by its molecular formula and a molecular weight of 364.44 g/mol. This compound is notable for its unique structure, which includes two bromine atoms, a methoxy group, and a sulfonyl chloride functional group. It is primarily utilized in organic synthesis and various scientific applications due to its electrophilic nature and reactivity.
2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride falls under the category of sulfonyl chlorides, which are known for their utility in organic synthesis. It is classified as an aromatic compound due to the presence of a benzene ring in its structure.
The synthesis of 2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride typically involves a multi-step process:
The reaction conditions often involve controlled temperatures and specific solvents to optimize yields. The use of catalysts can enhance reaction rates and selectivity.
The molecular structure of 2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride can be represented as follows:
COC1=CC(=C(C=C1Br)Br)S(=O)(=O)Cl
This structure highlights the presence of the methoxy group (-OCH₃), two bromine atoms (Br), and a sulfonyl chloride group (-SO₂Cl) attached to the benzene ring .
The compound's properties can be summarized in a table:
Property | Value |
---|---|
Molecular Weight | 364.44 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride is involved in several types of chemical reactions:
Common reagents used in these reactions include bromine, sulfuric acid, and various catalysts. Controlled temperature and solvent conditions are crucial for achieving desired reaction outcomes .
The mechanism of action for 2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride involves its role as an electrophile in chemical reactions. The sulfonyl chloride group can react with nucleophiles to form sigma bonds, leading to diverse intermediates and products. This electrophilic behavior makes it valuable for synthesizing other compounds .
While specific physical properties such as melting point are not widely reported, the compound is known to be soluble in organic solvents, which facilitates its use in various synthetic applications.
The chemical properties include:
2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride has several scientific applications:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: